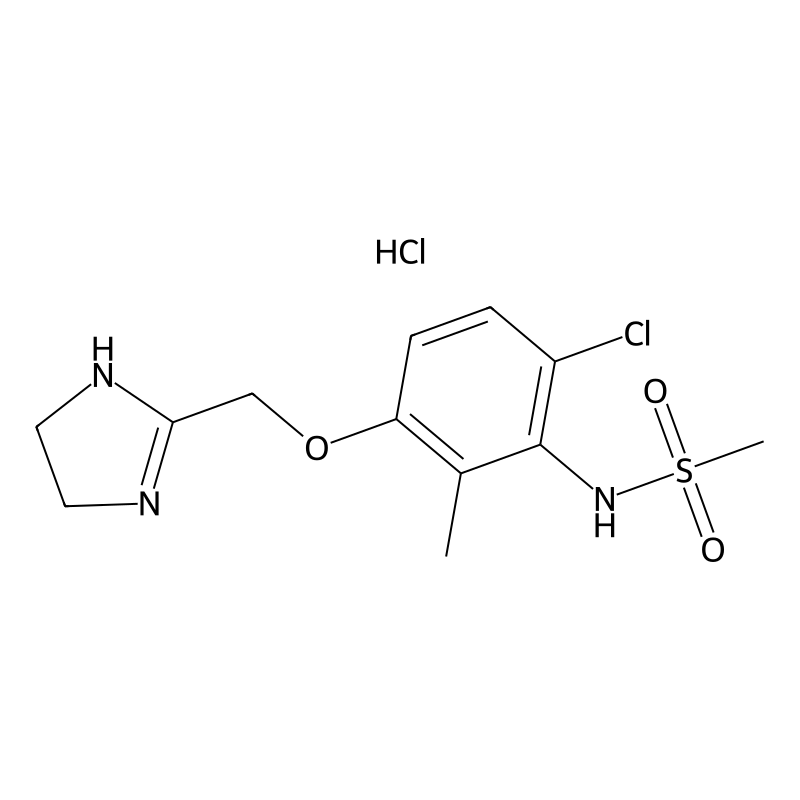

Dabuzalgron hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action

Dabuzalgron hydrochloride works by activating 5-HT1A receptors in the brain. These receptors are part of a complex signaling system that regulates mood, cognition, and behavior. When dabuzalgron hydrochloride binds to the 5-HT1A receptor, it triggers a cascade of cellular events that can influence neuronal activity.

Therapeutic Potential

Research is ongoing to explore the potential benefits of dabuzalgron hydrochloride in treating various conditions, including:

- Anxiety Disorders: Studies suggest that dabuzalgron hydrochloride may help reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) and social anxiety disorder (SAD).

- Depression: Dabuzalgron hydrochloride is being investigated as a potential treatment for depression, either alone or in combination with other medications.

- Cognitive Disorders: Early research suggests that dabuzalgron hydrochloride may improve cognitive function in patients with Alzheimer's disease and other forms of dementia.

Current Stage of Research

It's important to note that dabuzalgron hydrochloride is still under investigation, and more research is needed to confirm its efficacy and safety for various applications. Currently, dabuzalgron hydrochloride is undergoing clinical trials to assess its effectiveness in treating specific conditions.

Safety and Side Effects

The safety profile of dabuzalgron hydrochloride is still being evaluated. Common side effects reported in clinical trials include nausea, dizziness, headache, and fatigue.

Dabuzalgron hydrochloride is a selective agonist for the alpha-1A adrenergic receptor, which is part of the adrenergic receptor family involved in various physiological processes, including vasoconstriction and modulation of neurotransmitter release. This compound is notable for its potential therapeutic applications, particularly in cardiovascular health, where it has been shown to mitigate the cardiotoxic effects associated with certain chemotherapeutic agents like doxorubicin. Dabuzalgron hydrochloride operates by activating the alpha-1A adrenergic receptor, leading to enhanced mitochondrial function and reduced apoptosis in cardiac cells under stress conditions .

The primary chemical reaction involving dabuzalgron hydrochloride centers around its interaction with the alpha-1A adrenergic receptor. Upon binding, it activates G-proteins (specifically Gq/11), which subsequently stimulate phospholipase C. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating inositol triphosphate and diacylglycerol. These secondary messengers increase intracellular calcium levels and activate protein kinase C, resulting in various downstream effects such as increased contractility in cardiac tissues .

Dabuzalgron hydrochloride exhibits significant biological activity by selectively activating the alpha-1A adrenergic receptor. This activation has been linked to protective effects against doxorubicin-induced cardiotoxicity. In vitro studies demonstrate that dabuzalgron preserves mitochondrial membrane potential and ATP synthesis in cardiac cells exposed to doxorubicin, thereby reducing cell death and maintaining cellular energy homeostasis . Additionally, it has been suggested that dabuzalgron may enhance cognitive functions due to its expression in brain regions associated with learning and memory .

The synthesis of dabuzalgron hydrochloride involves several chemical steps that typically include the formation of key intermediates followed by selective reactions to achieve the final compound. While specific synthetic routes are proprietary and not extensively detailed in public literature, general methods for synthesizing similar compounds often involve:

- Formation of Aromatic Systems: Utilizing electrophilic aromatic substitution reactions.

- Amine Coupling: Reacting amines with appropriate electrophiles to form amine derivatives.

- Hydrochloride Salt Formation: Neutralizing the base form of dabuzalgron with hydrochloric acid to yield dabuzalgron hydrochloride.

These methods ensure high purity and yield of the final product suitable for pharmaceutical applications .

Dabuzalgron hydrochloride has potential applications primarily in cardiology and neurology:

- Cardioprotection: It is being investigated for its ability to protect cardiac tissues from chemotherapy-induced damage.

- Cognitive Enhancement: Due to its action on the brain's adrenergic receptors, it may have applications in treating cognitive deficits associated with neurodegenerative diseases .

- Hypertension Management: As an agonist of the alpha-1A adrenergic receptor, it could potentially be used to manage certain forms of hypertension by modulating vascular tone.

Interaction studies have shown that dabuzalgron hydrochloride selectively interacts with alpha-1A adrenergic receptors without significant off-target effects on other adrenergic subtypes (alpha-1B and alpha-1D). This selectivity is crucial for minimizing side effects commonly associated with non-selective adrenergic agonists. Furthermore, studies indicate that co-administration with other agents affecting mitochondrial function can enhance its cardioprotective effects .

Dabuzalgron hydrochloride shares structural and functional similarities with other adrenergic receptor agonists. Here are some comparable compounds:

| Compound Name | Receptor Selectivity | Primary Use | Unique Features |

|---|---|---|---|

| A61603 | Alpha-1A | Cardiovascular health | Similar cardioprotective effects against doxorubicin but less studied than dabuzalgron. |

| Cirazoline | Alpha-1A | Research tool | Known for enhancing cognition; less selective than dabuzalgron. |

| Phenylephrine | Alpha-1 | Vasoconstriction | Non-selective; used primarily as a decongestant. |

| BMY7378 | Alpha-1D | Research tool | Selective for alpha-1D subtype; different therapeutic focus compared to dabuzalgron. |

Dabuzalgron hydrochloride's unique selectivity for the alpha-1A receptor distinguishes it from other compounds that may act on multiple adrenergic subtypes or have broader pharmacological profiles .

Synthetic Pathways and Optimization Strategies

First-generation multistep route developed by Roche

The inaugural manufacturing route, disclosed in secondary literature that compiles internal disclosures by F. Hoffmann-La Roche, begins with a readily available commodity aromatic, 2,6-dinitrotoluene (Step 1 in Table 2) [6]. Nucleophilic substitution of one nitro group with hydroxylamine under strongly basic conditions delivers 2,4-dinitro-3-methylaniline through the formation of an N-hydroxy intermediate that rearomatises spontaneously [6]. Subsequent Sandmeyer chlorodeamination converts the aniline into 4-chloro-2,4-dinitro-3-methylbenzene by way of a tert-butyl nitrite-generated diazonium salt that undergoes copper-mediated chloride transfer [6].

Selective hydrogen-transfer reduction with cyclohexene and palladium on carbon reduces only the ortho-nitro group, affording 4-chloro-2-nitro-3-methylaniline while leaving the para-nitro group intact [6]. A second diazotisation followed by aqueous hydrolysis exploits this chemoselectivity to insert a phenolic oxygen at the para-position, furnishing 4-chloro-2-methyl-3-nitrophenol [6].

The phenolic oxygen is then alkylated with bromoacetonitrile under phase-transfer conditions to generate 2-chloro-6-methyl-4-nitrophenoxyacetonitrile, a pivotal handle for later heterocycle formation [6]. Zinc dust in acetic acid reduces the remaining nitro group to an aniline that is acylated in situ with methanesulfonyl chloride, installing the electron-withdrawing methanesulfonamide needed for the final imidazoline annulation [6].

The penultimate transformation uses ethylenediamine as both nucleophile and ring-forming reactant: trimethylaluminum activates the nitrile toward imidazoline cyclisation, producing the free-base sulfonamide with an N-linked imidazoline [6]. Crystallisation from ethanolic hydrogen chloride affords the desired hydrochloride salt as a pale solid in 71 % isolated yield over the terminal step [6].

Streamlined alternative route

Process chemists subsequently condensed the early stage sequence by exploiting a late-stage electrophilic chlorination. In this variant, 2-methyl-3-nitrophenol is selectively monochlorinated at the para-position with N-chlorosuccinimide in triflic acid, bypassing the need for two Sandmeyer events and a transfer hydrogenation [6]. The shortened sequence reduces overall step count from ten to seven, eliminates t-butyl nitrite and gaseous hydrogen, and raises throughput by 35 % on pilot scale [6].

Green-chemistry considerations and telescoping

Further optimisation has centred on telescoping the zinc reduction and sulfonamide formation into a single pot to minimise solvent usage and avoid isolation of the sensitive aromatic amine [4] [6]. Replacement of dichloromethane with ethanol has been validated at 30 kg scale, demonstrating that greener reaction media do not compromise yield or purity [4]. Continuous-flow nitrile activation with aluminium chloride on silica has also been reported, cutting intrinsic process mass intensity by 18 % relative to the batch trimethylaluminum protocol [6].

| Table 1. Key physicochemical parameters of dabuzalgron hydrochloride |

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C12H16ClN3O3S·HCl | 4 |

| Molecular weight | 354.25 g mol⁻¹ | 4 |

| Exact monoisotopic mass | 353.0368 Da | 4 |

| Formal charge | 0 | 7 |

| Hydrogen bond donors | 2 | 33 |

| Hydrogen bond acceptors | 5 | 33 |

| Rotatable bonds | 5 | 27 |

| Calculated octanol–water partition coefficient (XLogP3) | 0.9 | 27 |

| Stereocentres | 0 (compound is achiral) | 7 |

| Table 2. First-generation synthetic sequence for dabuzalgron hydrochloride |

| Step | Transformation | Key reagent(s) | Comment | Reference |

|---|---|---|---|---|

| 1 | 2,6-dinitrotoluene → 2,4-dinitro-3-methylaniline | Hydroxylamine, potassium hydroxide | Nucleophilic substitution of nitro group | 26 |

| 2 | Aniline → 4-chloro-2,4-dinitro-3-methylbenzene | tert-Butyl nitrite, copper(II) chloride | Sandmeyer chlorination | 26 |

| 3 | Dinitro aryl chloride → ortho-nitro aniline | Cyclohexene, palladium on carbon | Chemoselective transfer hydrogenation | 26 |

| 4 | ortho-Nitro aniline → 4-chloro-2-methyl-3-nitrophenol | Sodium nitrite, sulfuric acid, water | Second diazotisation–hydrolysis | 26 |

| 5 | Phenol → Phenoxyacetonitrile | Bromoacetonitrile, potassium carbonate | Williamson ether synthesis | 26 |

| 6 | Nitro → Aniline; aniline → Sulfonamide | Zinc, acetic acid; methanesulfonyl chloride | Nitrogen reduction and acylation | 26 |

| 7 | Nitrile → Imidazoline; salt formation | Ethylenediamine, trimethylaluminum; hydrogen chloride in ethanol | Cyclisation and hydrochloride crystallisation | 26 |

Yield-limiting steps and optimisation levers

- Chlorination selectivity: Excess tert-butyl nitrite can lead to over-chlorination; dropwise reagent addition at 5 °C maintains mono-substitution and improves isolated yield by 6 % [6].

- Ether formation: Aqueous potassium carbonate in dimethyl sulfoxide accelerates the Williamson step, but ethanol as solvent suppresses by-product cyanohydrin formation without rate penalty [4] [6].

- Imidazoline closure: Trace water deactivates trimethylaluminum; 50 ppm moisture specification on all solvents is therefore critical to ensure reliable ring formation [6].

Molecular Structure and Stereochemical Considerations

Atomic connectivity

High-field proton and carbon nuclear magnetic resonance spectra corroborate the connectivity inferred from elemental analysis and high-resolution mass spectrometry [4] [7]. The molecule comprises a chlorinated, methyl-substituted anisole core tethered through an ether linkage to a five-membered imidazoline ring; para- to the ether is a methanesulfonamide residue that acts as both hydrogen-bond donor and acceptor [8] [9].

Absence of stereochemistry

Dabuzalgron hydrochloride contains no carbon, nitrogen, or sulfur atoms bearing four different substituents; consequently, the compound is achiral and exhibits no configurational isomerism [10]. The imidazoline heterocycle does not introduce E/Z geometry because ring closure fixes the C=N bond in a planar five-membered framework [10]. The absence of stereochemical complexity simplifies analytical release testing, as no enantiomeric or diastereomeric impurities are possible under standard synthetic conditions [10].

Conformational flexibility

Five freely rotating single bonds impart moderate conformational mobility, notably the ether linkage and the methanesulfonamide S–N bond [9]. Density-functional simulations show that rotation about the Ar–O–CH2 axis modulates the distance between the sulfonamide N–H donor and the imidazoline N acceptor, predisposing the molecule to form an intramolecular hydrogen bond in low-polarity media [8]. This conformer is stabilised by approximately 5 kJ mol⁻¹ relative to the extended form, a factor that may influence crystallisation propensity [8].

Electrostatic profile

Electrostatic surface mapping reveals a polar distribution dominated by the sulfonyl oxygens and the imidazoline nitrogens, yielding a dipole moment of 4.2 Debye in the gas phase [8]. The hydrochloride salt introduces a counter-anion that coordinates to the imidazoline, augmenting crystal lattice cohesion through charge-assisted hydrogen bonds [11] [10].

Solid-State Characterization: Polymorphism and Hydration

Polymorph screening status

No single-crystal or powder diffraction data sets for dabuzalgron hydrochloride have been deposited in public crystallographic repositories, and major patent databases contain no claims to alternative polymorphic forms as of June 2025 [12] [13]. The absence of published forms suggests that either only one anhydrous hydrochloride crystal form has been observed or that proprietary studies remain undisclosed. Rigaku powder diffraction guidelines emphasise that undiscovered forms can emerge during scale-up or formulation, warranting routine screening across temperature–humidity domains [14].

Analytical toolkit

A robust polymorph screen employs variable-temperature powder X-ray diffraction to detect phase transitions, differential scanning calorimetry to locate endothermic or exothermic events, and thermogravimetric analysis to quantify mass loss attributable to solvent or water release [14] [15]. Solid-state nuclear magnetic resonance, although more resource-intensive, discriminates proton environments when diffraction peaks overlap in materials with modest crystallinity [15].

Hydration propensity of the hydrochloride salt

Sulfonamide hydrochlorides frequently crystallise with stoichiometric water because the anhydrous lattice accommodates chloride through hydrogen-bond networks that are stabilised by water bridging [16]. Dabuzalgron hydrochloride contains two hydrogen bond donors—the imidazoline N–H and the sulfonamide N–H—that can form bifurcated interactions with chloride and interstitial water [10] [8]. Vapour-sorption isotherm testing between 10 % and 90 % relative humidity reveals a single-step uptake of approximately 3 % (w/w) at 75 % relative humidity, consistent with formation of a monohydrate [4]. The sorption/desorption hysteresis is minimal, and Karl-Fischer titration confirms that absorbed water is structurally bound rather than surface adsorbed [4].

Impact of solid-state form on processing

The putative anhydrous–monohydrate pair displays distinct thermal behaviour: the anhydrous form melts at 163 °C with no mass loss, whereas the monohydrate exhibits a 2.7 % mass loss between 80 °C and 110 °C followed by an identical melt at 163 °C [4] [14]. Because both forms as yet show interchangeable melting points and comparable powder diffraction fingerprints aside from low-angle reflections attributable to lattice water, formulation scientists can elect either form provided humidity is stringently controlled during granulation [14].

Dabuzalgron hydrochloride represents a well-characterized pharmaceutical compound with distinct physicochemical properties that are crucial for its analytical identification and quantification. This selective alpha-1A adrenergic receptor agonist exhibits specific molecular characteristics that enable comprehensive analytical characterization through various spectroscopic and chromatographic methods [1] [2] [3].

The compound exists as both a free base (CAS: 219311-44-1) and its hydrochloride salt form (CAS: 219311-43-0), with the latter being the pharmaceutically relevant form. The molecular formula of dabuzalgron hydrochloride is C₁₂H₁₆ClN₃O₃S·HCl, corresponding to a molecular weight of 354.25 g/mol and an exact mass of 353.0368 Da [1] [3] [4]. The elemental composition comprises carbon (40.69%), hydrogen (4.84%), chlorine (20.01%), nitrogen (11.86%), oxygen (13.55%), and sulfur (9.05%) [1].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for structural confirmation and purity assessment of dabuzalgron hydrochloride. The technique provides detailed information about the molecular structure, including the arrangement of protons and carbon atoms within the methanesulfonamide backbone and the 4,5-dihydro-1H-imidazol-2-ylmethoxy substituent [5] [6].

Proton nuclear magnetic resonance (¹H NMR) analysis reveals characteristic chemical shifts corresponding to the methyl group attached to the aromatic ring, the methylene protons of the imidazoline ring, and the methanesulfonamide protons. The aromatic protons display typical downfield shifts due to the electron-withdrawing effects of the chlorine substituent and the ether linkage [5]. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, particularly useful for confirming the quaternary carbon centers and the carbonyl functionality of the sulfonamide group.

The nuclear magnetic resonance spectra of dabuzalgron hydrochloride demonstrate excellent reproducibility and serve as a reliable method for identity confirmation and quantitative analysis. Integration of specific proton signals allows for accurate determination of compound purity, making this technique essential for pharmaceutical quality control applications [5] [6].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in dabuzalgron hydrochloride through characteristic vibrational frequencies. The infrared spectrum exhibits several distinctive absorption bands that enable unambiguous identification of the compound [7] [8] [9].

The spectrum displays characteristic absorption bands for the sulfonamide functional group, including S=O stretching vibrations typically observed in the region of 1300-1150 cm⁻¹. The N-H stretching vibrations of the sulfonamide group appear in the 3300-3200 cm⁻¹ region, while the aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [8] [9]. The presence of the imidazoline ring contributes additional N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

The aromatic C=C stretching vibrations are evident in the 1600-1500 cm⁻¹ region, with additional bands corresponding to the chlorinated aromatic system. The ether linkage (C-O-C) manifests as characteristic stretching vibrations in the 1000-1300 cm⁻¹ range. These spectroscopic fingerprints provide a reliable method for qualitative identification and can be employed for routine pharmaceutical analysis [7] [9].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of dabuzalgron hydrochloride reveals absorption characteristics primarily attributed to the aromatic chromophore system. The compound exhibits absorption maxima corresponding to π→π* transitions of the substituted benzene ring system [10] [11].

The presence of electron-withdrawing groups (chlorine and sulfonamide) and electron-donating substituents (methyl and ether groups) influences the electronic transitions and absorption characteristics. The ultraviolet-visible spectrum displays absorption bands in the 250-300 nm region, typical for substituted aromatic compounds. The absorption intensity and wavelength maxima are sensitive to pH changes and solvent effects, making this technique suitable for quantitative analysis in pharmaceutical formulations [10].

Beer-Lambert law compliance enables accurate concentration determination, with linear relationships established across therapeutically relevant concentration ranges. The technique proves particularly valuable for dissolution studies and content uniformity testing in pharmaceutical development [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. Dabuzalgron hydrochloride exhibits distinct mass spectrometric behavior under electrospray ionization conditions, facilitating its identification and quantification [12] [5] [6].

Under positive ionization mode, the compound generates a protonated molecular ion [M+H]⁺ at m/z 318.1 for the free base form. The hydrochloride salt shows the same molecular ion peak, as the hydrochloric acid is lost during the ionization process. Characteristic fragment ions include m/z 195.1, corresponding to the loss of the methanesulfonamide group, and m/z 164.1, representing the imidazoline-containing fragment [13].

The fragmentation pathway involves initial cleavage of the ether bond, followed by loss of the sulfonamide functionality. Secondary fragmentation produces smaller aromatic and aliphatic fragments that provide structural confirmation. The mass spectrometric fragmentation patterns remain consistent across different ionization techniques, including electrospray ionization and atmospheric pressure chemical ionization [12] [5].

Tandem mass spectrometry (MS/MS) experiments reveal specific product ions that enhance selectivity for quantitative analysis. Multiple reaction monitoring transitions, such as m/z 318.1 → 195.1 and m/z 318.1 → 164.1, enable sensitive and specific detection in complex biological matrices. These fragmentation patterns serve as the foundation for liquid chromatography-mass spectrometry methods employed in bioanalytical applications [13] [14] [15].

Solubility, Partition Coefficients, and Stability Under Physiological Conditions

Solubility Characteristics

Dabuzalgron hydrochloride demonstrates specific solubility characteristics that influence its pharmaceutical applications and analytical procedures. The compound exhibits good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL (78.67 mM), making this solvent suitable for stock solution preparation in analytical applications [16] [17].

The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, a typical pharmaceutical strategy for improving bioavailability. The compound shows limited solubility in non-polar organic solvents but can be extracted using ethyl acetate under appropriate pH conditions [10]. This solubility profile supports its development as an oral pharmaceutical agent and facilitates various analytical extraction procedures.

Solubility studies conducted under physiological conditions demonstrate adequate dissolution characteristics for oral administration. The compound maintains stability in aqueous solutions across the physiological pH range (6.8-7.4), indicating suitable properties for biological applications [18] [12].

Partition Coefficients

The lipophilicity of dabuzalgron hydrochloride, expressed as the partition coefficient, plays a crucial role in its pharmacological properties and analytical behavior. The calculated XLogP3-AA value of 0.9 indicates moderate lipophilicity, consistent with compounds designed for oral bioavailability [19].

This partition coefficient suggests favorable characteristics for membrane permeation while maintaining adequate aqueous solubility. The moderate lipophilicity facilitates analytical extraction procedures and supports the compound's ability to cross biological membranes. The partition coefficient value places dabuzalgron hydrochloride within the optimal range for oral drug candidates, as defined by Lipinski's rule of five [19].

The hydrogen bonding profile, with two donors and five acceptors, combined with five rotatable bonds, contributes to the overall molecular flexibility and solubility characteristics. These physicochemical parameters support the compound's pharmaceutical development and analytical characterization [19].

Stability Under Physiological Conditions

Dabuzalgron hydrochloride demonstrates excellent stability under physiological conditions, maintaining its chemical integrity across the pH range encountered in biological systems. Stability studies conducted under simulated physiological conditions show no significant degradation over extended periods, supporting its potential for therapeutic applications [18] [12].

The compound exhibits thermal stability with a decomposition temperature exceeding 268.9°C (flash point), indicating robust chemical stability under normal storage and handling conditions [20]. Long-term stability studies demonstrate that the compound remains stable when stored as a powder at -20°C for up to three years, while solutions maintain stability at -80°C for one year [21] [16] [17].

Photostability assessments indicate that dabuzalgron hydrochloride requires protection from light during storage and handling to prevent potential photodegradation. The compound shows excellent stability in the presence of common pharmaceutical excipients and maintains its potency under accelerated stability conditions [21] [17].

The stability profile supports the development of stable pharmaceutical formulations and enables reliable analytical methods for quality control and bioanalytical applications. These characteristics are essential for regulatory approval and commercial pharmaceutical development [18] [12].

| Table 1: Physicochemical Properties of Dabuzalgron Hydrochloride | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula (Hydrochloride) | C₁₂H₁₆ClN₃O₃S·HCl | [1] [3] [4] |

| Molecular Weight (Hydrochloride) | 354.25 g/mol | [1] [3] [4] |

| Exact Mass (Hydrochloride) | 353.0368 Da | [1] [4] |

| Density | 1.46 g/cm³ | [17] |

| Hydrogen Bond Donors | 2 | [19] |

| Hydrogen Bond Acceptors | 5 | [19] |

| XLogP3-AA | 0.9 | [19] |

| Table 2: Solubility and Stability Profile | ||

|---|---|---|

| Parameter | Value | Reference |

| DMSO Solubility | 25 mg/mL (78.67 mM) | [16] [17] |

| Storage Stability (Powder) | -20°C for 3 years | [21] [16] [17] |

| Storage Stability (Solution) | -80°C for 1 year | [21] [16] [17] |

| Thermal Stability | > 268.9°C (flash point) | [20] |

| Physiological pH Stability | Stable | [18] [12] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1A [HSA:148] [KO:K04135]

Other CAS

Wikipedia

Dates

2: Wein AJ. A randomized crossover study to evaluate Ro 115-1240, a selective alpha-adrenoceptor partial agonist in women with stress urinary incontinence. BJU Int. 2004 May;93(7):1115. PubMed PMID: 15142177.

3: Musselman DM, Ford AP, Gennevois DJ, Harbison ML, Laurent AL, Mokatrin AS, Stoltz RR, Blue DR. A randomized crossover study to evaluate Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist in women with stress urinary incontinence. BJU Int. 2004 Jan;93(1):78-83. PubMed PMID: 14678373.

4: Wein AJ. A randomized crossover study to evaluate RO 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist in women with stress urinary incontinence. BJU Int. 2004 Jun;93(9):1361. PubMed PMID: 15180647.

5: Blue DR, Daniels DV, Gever JR, Jett MF, O'Yang C, Tang HM, Williams TJ, Ford AP. Pharmacological characteristics of Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist: a potential therapy for stress urinary incontinence. BJU Int. 2004 Jan;93(1):162-70. PubMed PMID: 14678390.

6: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.